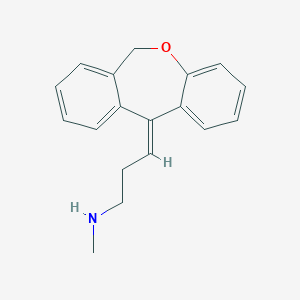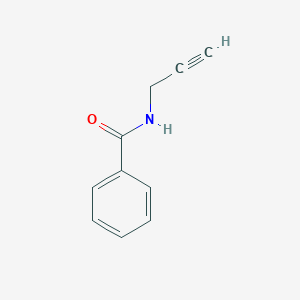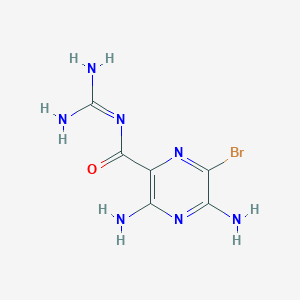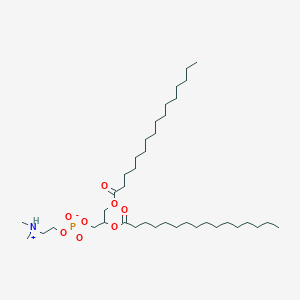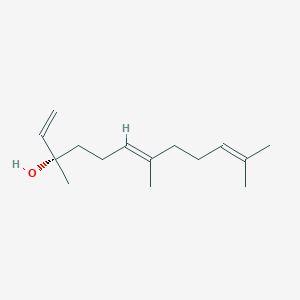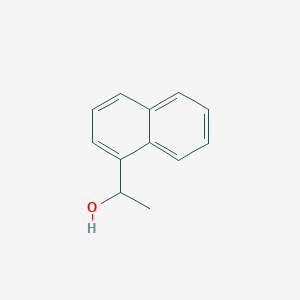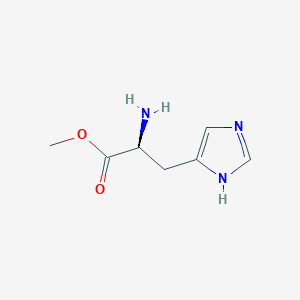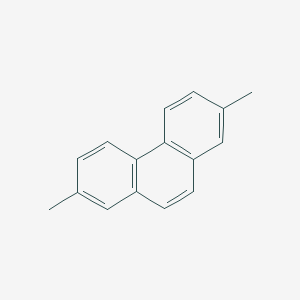
3-アミノベンゼンスルホン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It appears as a white crystalline powder and is primarily used as an intermediate in the production of dyes and pharmaceuticals . This compound is known for its solubility in water and alcohols, making it versatile for various applications.
科学的研究の応用
Sodium 3-aminobenzenesulfonate has a wide range of applications in scientific research:
作用機序
Target of Action
Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt , is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, including Sodium 3-aminobenzenesulfonate .
Mode of Action
Sulfonamides, including Sodium 3-aminobenzenesulfonate, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by Sodium 3-aminobenzenesulfonate affects the biochemical pathway of nucleotide synthesis. Folic acid is a crucial co-factor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, Sodium 3-aminobenzenesulfonate effectively halts the production of DNA in bacteria .
Pharmacokinetics
As a sulfonamide, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of DNA synthesis by Sodium 3-aminobenzenesulfonate leads to the cessation of bacterial growth and replication . This results in the bacteriostatic effect of the compound, effectively controlling the spread of bacterial infections .
Action Environment
The action, efficacy, and stability of Sodium 3-aminobenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .
生化学分析
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the process of dye production and pharmaceutical applications .
Cellular Effects
It is known to be toxic, and swallowing or absorption through the skin can cause severe poisoning
Molecular Mechanism
It is known to interact with various biomolecules during the production of azo dyes and pharmaceutical intermediates
Temporal Effects in Laboratory Settings
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzenesulfonate is typically synthesized through the sulfonation of nitrobenzene followed by reduction. The process involves the following steps:
Sulfonation: Nitrobenzene is reacted with fuming sulfuric acid to produce 3-nitrobenzenesulfonic acid.
Neutralization: The resulting 3-nitrobenzenesulfonic acid is neutralized with sodium hydroxide to form sodium 3-nitrobenzenesulfonate.
Industrial Production Methods: In industrial settings, the production of sodium 3-aminobenzenesulfonate follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: Sodium 3-aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzenesulfonate.
Reduction: It can be further reduced to produce more complex amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron filings and hydrochloric acid are typically used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: 3-nitrobenzenesulfonate.
Reduction: Various amine derivatives.
Substitution: Substituted benzenesulfonates with different functional groups.
類似化合物との比較
Sodium 3-aminobenzenesulfonate can be compared with other similar compounds such as:
Sodium 4-aminobenzenesulfonate: Similar in structure but with the amino group in the para position, leading to different reactivity and applications.
Sodium 2-aminobenzenesulfonate: The ortho position of the amino group affects its chemical behavior and uses.
Sodium benzenesulfonate: Lacks the amino group, making it less reactive in certain types of chemical reactions.
Uniqueness: Sodium 3-aminobenzenesulfonate is unique due to its specific positioning of the amino group, which influences its reactivity and suitability for various applications, particularly in dye synthesis and pharmaceuticals .
特性
CAS番号 |
1126-34-7 |
|---|---|
分子式 |
C6H7NNaO3S |
分子量 |
196.18 g/mol |
IUPAC名 |
sodium;3-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |
InChIキー |
FWKVAEVXCJQSGA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
異性体SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
1126-34-7 |
関連するCAS |
121-47-1 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


